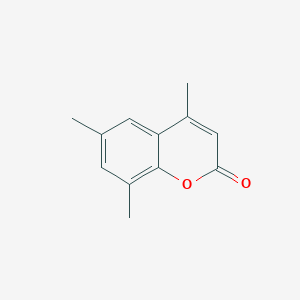
4,6,8-Trimethyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-Trimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenol with acetic anhydride in the presence of a catalyst can yield the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6,8-Trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
4,6,8-Trimethyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6,8-Trimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic processes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: Known for its similar structure but with different methyl group positions.
6-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with distinct biological activities.
Uniqueness
4,6,8-Trimethyl-2H-1-benzopyran-2-one is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89228-74-0 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4,6,8-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3 |
Clave InChI |
RWCBRRXTPGILIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
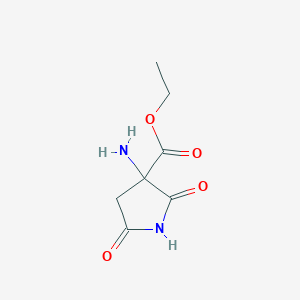
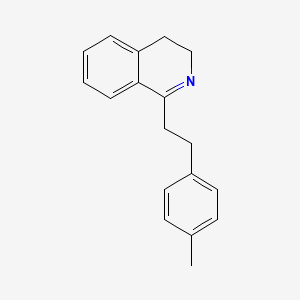
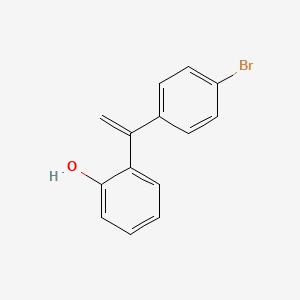
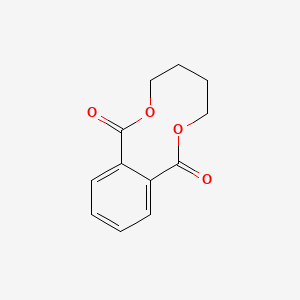
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
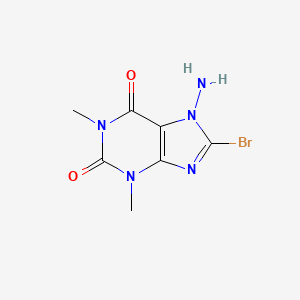
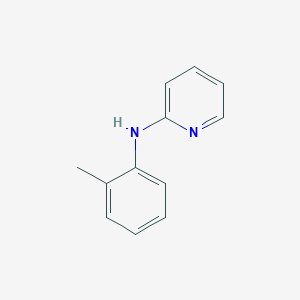
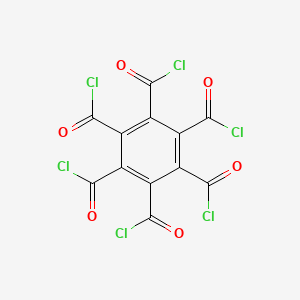

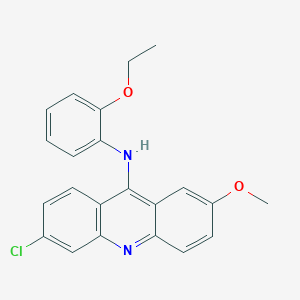
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

